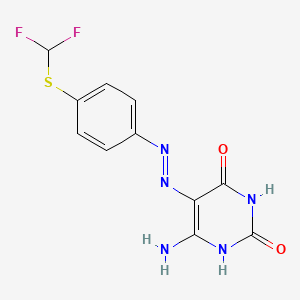
(E)-5-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-5-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one is a complex organic compound featuring a difluoromethylthio group attached to a phenyl ring, which is further connected to a hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one typically involves multiple steps:
Formation of the Difluoromethylthio Phenyl Intermediate:
Hydrazone Formation: The intermediate is then reacted with hydrazine derivatives to form the hydrazono group.
Cyclization and Functionalization: The final step involves cyclization to form the pyrimidinone ring, followed by functionalization to introduce the hydroxy and imino groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the imino groups, converting them to amines under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction reactions.
Electrophiles: Halogens, nitro groups for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted Aromatics: From electrophilic substitution reactions.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique functional groups allow for a wide range of chemical transformations .
Biology and Medicine
The difluoromethylthio group is known for its bioisosteric properties, making this compound a potential candidate for drug development. It can mimic biological molecules and interact with biological targets, potentially leading to new therapeutic agents .
Industry
In material science, the compound’s unique electronic properties can be exploited in the development of new materials with specific electronic or optical characteristics .
Mechanism of Action
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The difluoromethylthio group can form strong hydrogen bonds and participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity . The hydrazono and imino groups can also interact with nucleophilic sites in biological molecules, further contributing to its activity .
Comparison with Similar Compounds
Similar Compounds
(E)-5-(2-(4-(trifluoromethyl)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethylthio group.
(E)-5-(2-(4-(methylthio)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one: Similar structure but with a methylthio group instead of a difluoromethylthio group.
Uniqueness
The presence of the difluoromethylthio group in (E)-5-(2-(4-((difluoromethyl)thio)phenyl)hydrazono)-2-hydroxy-6-imino-5,6-dihydropyrimidin-4(3H)-one imparts unique electronic properties and enhances its potential interactions with biological targets compared to its analogs .
Properties
IUPAC Name |
6-amino-5-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2N5O2S/c12-10(13)21-6-3-1-5(2-4-6)17-18-7-8(14)15-11(20)16-9(7)19/h1-4,10H,(H4,14,15,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHPTFHOHIKECR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(NC(=O)NC2=O)N)SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-acetamidophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2639495.png)
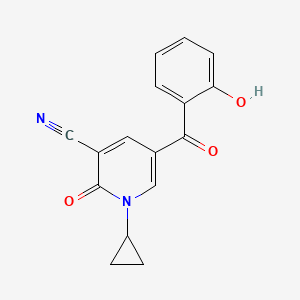
![2-Methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/new.no-structure.jpg)
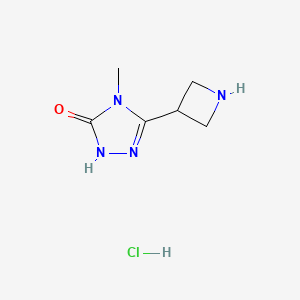
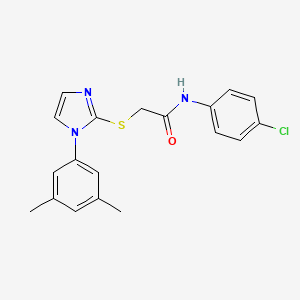
![rac-(2R,3aS,5S,6aS)-2-methyl-hexahydro-2H-furo[3,2-b]pyrrole-5-carboxylic acid hydrochloride](/img/structure/B2639501.png)
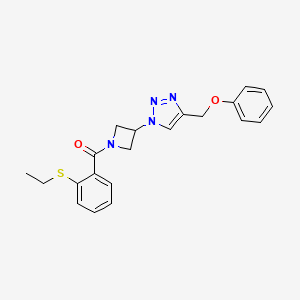
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2639506.png)
![2-[(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2639507.png)
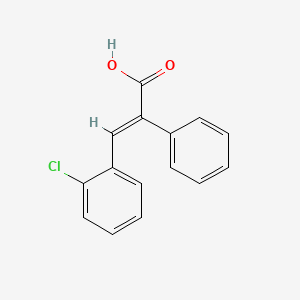
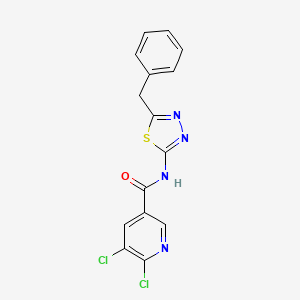

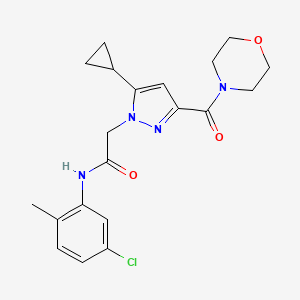
![(3Z)-1-benzyl-3-({[(2-chlorophenyl)methyl]amino}methylidene)-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione](/img/structure/B2639518.png)
